(R)-Benzyl (piperidin-2-ylmethyl)carbamate hydrochloride

Chiral Synthesis Enantiomeric Separation Pharmaceutical Intermediates

Synthesizing chiral piperidine APIs often requires costly chiral chromatography when using racemic or (S)-enantiomer intermediates. The (R)-enantiomer of Cbz-aminomethylpiperidine HCl (CAS 1217680-53-9) provides a defined stereochemical starting point, eliminating this step. • ≥98% ee by chiral HPLC ensures API enantiopurity compliance • Cbz protection orthogonal to Fmoc/t-Bu SPPS; compatible with Pd couplings and hydrogenolysis • 95%+ chemical purity minimizes diastereomeric byproducts and purification solvent use Available from bench to bulk.

Molecular Formula C14H21ClN2O2
Molecular Weight 284.784
CAS No. 1217680-53-9
Cat. No. B595302
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-Benzyl (piperidin-2-ylmethyl)carbamate hydrochloride
CAS1217680-53-9
Molecular FormulaC14H21ClN2O2
Molecular Weight284.784
Structural Identifiers
SMILESC1CCNC(C1)CNC(=O)OCC2=CC=CC=C2.Cl
InChIInChI=1S/C14H20N2O2.ClH/c17-14(16-10-13-8-4-5-9-15-13)18-11-12-6-2-1-3-7-12;/h1-3,6-7,13,15H,4-5,8-11H2,(H,16,17);1H/t13-;/m1./s1
InChIKeyXRCZWJKQJZIRHD-BTQNPOSSSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: (R)-Benzyl (piperidin-2-ylmethyl)carbamate hydrochloride


(R)-Benzyl (piperidin-2-ylmethyl)carbamate hydrochloride (CAS 1217680-53-9) is the hydrochloride salt of a chiral piperidine derivative, classified as a carbamate-protected primary amine. It serves as a key intermediate in the synthesis of enantiomerically pure pharmaceutical compounds, particularly those requiring a (2R)-piperidine scaffold. Its structure features a benzyl carbamate (Cbz) protecting group on the aminomethyl side chain and a free piperidine NH, both of which contribute to its utility in orthogonal protection strategies [1]. The compound is commonly supplied as a white to off-white solid with a standard purity of ≥95%, validated by HPLC, NMR, and GC analysis, ensuring its suitability for demanding synthetic applications in medicinal chemistry .

Why Generic Substitution Fails for (R)-Benzyl (piperidin-2-ylmethyl)carbamate hydrochloride


Substituting (R)-benzyl (piperidin-2-ylmethyl)carbamate hydrochloride with its (S)-enantiomer, the racemate, or an unprotected 2-aminomethylpiperidine can critically undermine the stereochemical integrity and overall yield of downstream chiral syntheses. The (R)-configuration at the piperidine 2-position is essential for generating the correct three-dimensional architecture required by many target receptors and enzymes; even minor enantiomeric impurities can lead to inactive or toxic products [1]. Vendor-supplied analytical data confirm that the (R)-enantiomer is offered with a defined enantiomeric excess, whereas the racemate or (S)-enantiomer would require additional, costly chiral resolution steps. Similarly, replacing the Cbz-protected amine with a free amine or a Boc-protected analog alters the reactivity and deprotection conditions, potentially introducing side reactions or incompatibility with subsequent synthetic transformations . Therefore, direct substitution without rigorous re-validation of the entire synthetic route and final product purity is not scientifically justifiable.

Quantitative Comparison: (R)-Benzyl (piperidin-2-ylmethyl)carbamate hydrochloride


Chiral Purity: Enantiomeric Excess and Optical Rotation

The (R)-enantiomer (CAS 1217680-53-9) is characterized by a specific optical rotation of [α]D²⁰ = +12.5° (c = 1.0, MeOH), as reported by a major supplier, while its (S)-counterpart (CAS 1217807-36-7) exhibits [α]D²⁰ = -12.3° (c = 1.0, MeOH) under identical conditions . This quantifiable difference in chiroptical properties enables unambiguous identity verification and enantiomeric purity assessment. A typical vendor specification for the (R)-enantiomer ensures an enantiomeric excess (ee) of ≥98%, whereas the commercially available racemate shows no net optical rotation [1]. This guarantees that a procurement of the (R)-form delivers a product of predetermined absolute configuration, eliminating the need for subsequent, often low-yielding, chiral resolution steps.

Chiral Synthesis Enantiomeric Separation Pharmaceutical Intermediates

Purity and Batch Reproducibility

Vendor certificates of analysis for the (R)-enantiomer routinely report a purity of 95.0% by HPLC (210 nm), with individual specified impurities below 0.5% . In contrast, the racemic mixture (benzyl (piperidin-2-ylmethyl)carbamate, CAS 184044-09-5) is often supplied at a lower purity of 90-95% and exhibits additional related-substance peaks due to the presence of both enantiomers and their respective impurities . The single-enantiomer product thus offers a simpler impurity profile and higher batch-to-batch consistency, critical for GMP-like research environments.

Quality Control Analytical Chemistry Medicinal Chemistry

Lipophilicity and Solubility: Cbz vs. Boc Protection

In silico predictions indicate that the (R)-Cbz derivative (target compound) has a consensus Log Po/w of 1.8 and an aqueous solubility of 0.198 mg/mL (ESOL method) . Its direct comparator, (R)-tert-butyl (piperidin-2-ylmethyl)carbamate hydrochloride (Boc-protected analog, CAS 139004-93-6), exhibits a higher consensus Log Po/w of ~2.1 and lower aqueous solubility (~0.05 mg/mL) . The lower lipophilicity and higher solubility of the Cbz-protected building block can facilitate aqueous-phase reactions and simplify work-up procedures in early-stage route scouting.

Drug Design Physicochemical Properties Bioavailability

Application Scenarios: (R)-Benzyl (piperidin-2-ylmethyl)carbamate hydrochloride


Asymmetric Synthesis of Kinase Inhibitors and GPCR Ligands

When constructing chiral piperidine-containing kinase inhibitors or GPCR ligands, the (R)-enantiomer offers a defined stereochemical starting point that avoids the need for chiral preparative chromatography. Its Cbz protection is compatible with common Pd-catalyzed couplings and hydrogenolysis, enabling smooth integration into multi-step synthetic sequences. Procurement of the (R)-form with a certificate of analysis showing ≥98% ee ensures that the final API meets regulatory enantiomeric purity standards.

Solid-Phase Peptide Synthesis (SPPS) and Peptidomimetic Chemistry

The hydrochloride salt of the (R)-Cbz-aminomethylpiperidine is directly applicable in Fmoc/t-Bu SPPS, where the free piperidine NH can be acylated after neutralization. The higher solubility of the Cbz-protected compound relative to the corresponding Boc-derivative (0.198 mg/mL vs. ~0.05 mg/mL) facilitates coupling reactions in DMF or NMP, improving the yield of resin-bound intermediates.

Chiral Reference Standards and HPLC Methods

The well-defined optical rotation (+12.5°) and high chemical purity make the (R)-enantiomer an ideal candidate for use as a chiral reference standard. It can serve as a system suitability sample for HPLC method validation, where baseline separation from the (S)-enantiomer (retention time difference expected > 2 minutes on a chiral AD-H column) can be demonstrated .

Scale-Up and Process Chemistry Optimization

For projects moving from milligram to kilogram scale, the single-enantiomer intermediate reduces the complexity of downstream purifications. The higher chemical purity (95%) and simpler impurity profile, compared to the racemate, minimize the formation of diastereomeric byproducts during subsequent asymmetric transformations, leading to higher overall yields and reduced solvent consumption .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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